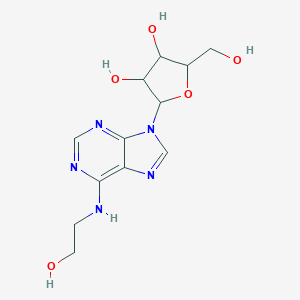

(2R,3R,4S,5R)-2-(6-((2-羟乙基)氨基)-9H-嘌呤-9-基)-5-(羟甲基)四氢呋喃-3,4-二醇

描述

N-(2-Hydroxyethyl)adenosine has been studied as an anticonvulsant through the activation of adenosine A1 receptor (AA1R).

2-[6-(2-Hydroxyethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol is a natural product found in Isaria japonica and Cordyceps pruinosa with data available.

科学研究应用

mRNA 文库构建

N-(2-羟乙基)腺苷已用于构建用于 mRNA 测序的 cDNA 文库。 此过程涉及将该化合物与 Illumina 的 NEBNext® Ultra™ RNA 文库制备试剂盒结合使用,以创建用于测序的 cDNA 片段 .

抗炎作用

该化合物在减弱脂多糖刺激的促炎反应方面显示出潜力,通过抑制 TLR4 介导的 NF-κB 信号通路来抑制炎症,这可能有利于减少炎症 .

对内质网稳态的保护作用

N-(2-羟乙基)腺苷可能保护人近端肾小管细胞免受 NSAID 介导的影响,可能保留内质网稳态并防止 mRNA 和蛋白质水平的副作用 .

对胃癌的抗肿瘤作用

作用机制

N-(2-Hydroxyethyl)adenosine (HEA) is a physiologically active compound found in Cordyceps cicadae, a traditional medicinal mushroom . This compound has been identified as a Ca2+ antagonist and has shown to control circulation and possess sedative activity in pharmacological tests .

Target of Action

The primary targets of HEA are human proximal tubular cells (HK–2) and PC12 cells . These cells play a crucial role in renal function and neurodegenerative disorders, respectively .

Mode of Action

HEA interacts with its targets by attenuating reactive oxygen species (ROS) production and gene expression of ATF–6, PERK, IRE1α, CDCFHOP, IL1β, and NFκB within 24 hours . It effectively prevents endoplasmic reticulum (ER) stress and restores ER homeostasis .

Biochemical Pathways

HEA affects the GRP78/ATF6/PERK/IRE1α/CHOP pathway . This pathway is involved in the regulation of ER stress, which is a key factor in renal cell damage and neurodegenerative disorders .

Pharmacokinetics

It’s known that hea is non-toxic up to 100 µm toward hk–2 cells .

Result of Action

HEA increases cell viability, reduces LDH release, MMP collapse, Ca2+ overload, and ROS generation induced by H2O2 toxicity . It also increases the activities of antioxidant enzymes, inhibits lipid peroxidation, and reduces IL-6, IL-1β, TNF-α, and NF-kB .

Action Environment

The action of HEA can be influenced by environmental factors such as the presence of other compounds and the specific conditions of the cells it interacts with . For instance, the presence of NSAIDs like diclofenac and meloxicam can enhance the protective effects of HEA .

生化分析

Biochemical Properties

N-(2-Hydroxyethyl)adenosine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been reported to attenuate the lipopolysaccharide (LPS)-stimulated release of pro-inflammatory cytokines by RAW 264.7 macrophages . This suggests that N-(2-Hydroxyethyl)adenosine may interact with enzymes and proteins involved in the inflammatory response.

Cellular Effects

N-(2-Hydroxyethyl)adenosine has been shown to have various effects on different types of cells and cellular processes. For example, it has been found to protect human proximal tubular cells from nonsteroidal anti-inflammatory drug (NSAID)-mediated effects on differential gene expression at the mRNA and protein levels . This suggests that N-(2-Hydroxyethyl)adenosine can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of N-(2-Hydroxyethyl)adenosine involves its interactions with biomolecules at the molecular level. It has been reported to prevent ER stress by attenuating ROS production and gene expression of ATF–6, PERK, IRE1α, CDCFHOP, IL1β, and NFκB within 24 hours . This indicates that N-(2-Hydroxyethyl)adenosine can bind with biomolecules, inhibit or activate enzymes, and induce changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(2-Hydroxyethyl)adenosine can change over time. For instance, in a study involving the culture of Beauveria bassiana, a fungus that produces N-(2-Hydroxyethyl)adenosine, the maximum production of the compound was achieved on day 7 . This suggests that N-(2-Hydroxyethyl)adenosine has a certain degree of stability and may have long-term effects on cellular function in in vitro or in vivo studies.

Metabolic Pathways

N-(2-Hydroxyethyl)adenosine is involved in several metabolic pathways. It is a derivative of nitrogen metabolism, and its production can be influenced by different nitrogen sources . This suggests that N-(2-Hydroxyethyl)adenosine may interact with enzymes or cofactors involved in nitrogen metabolism, and could potentially affect metabolic flux or metabolite levels.

生物活性

The compound (2R,3R,4S,5R)-2-(6-((2-Hydroxyethyl)amino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol , also known as 6-Hydroxyethyladenosine , is a nucleoside analog with potential biological activities. Its unique structure combines a purine base with a tetrahydrofuran sugar moiety, which may influence its interactions with biological targets. This article explores its synthesis, biological activities, and potential therapeutic applications based on current research findings.

Synthesis of the Compound

The synthesis of this compound typically involves the condensation of 6-chloropurine with tetrahydrofuran derivatives. The resulting nucleoside is characterized using various analytical techniques including NMR spectroscopy and mass spectrometry to confirm its structure and purity .

Antiviral Activity

Research has indicated that many nucleoside analogs exhibit antiviral properties by mimicking natural nucleosides and interfering with viral replication. Studies have shown that while some tetrahydrofuran-based nucleosides demonstrate cytostatic effects against certain cancer cell lines, they often lack significant antiviral activity against viruses such as HIV. This is attributed to insufficient metabolic conversion to their active triphosphate forms .

Cytotoxicity and Anticancer Properties

The cytotoxic effects of (2R,3R,4S,5R)-2-(6-((2-Hydroxyethyl)amino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol have been evaluated in various human cancer cell lines. Notably, compounds with similar structures have shown promising results in inhibiting the proliferation of leukemia and prostate carcinoma cells. For instance, certain derivatives exhibited IC50 values in the low micromolar range against these cell lines .

The mechanism by which this compound exerts its biological effects likely involves interference with nucleic acid synthesis or modification of enzymatic pathways critical for cell proliferation. The presence of hydroxymethyl and hydroxyethyl groups may enhance binding affinity to target enzymes or receptors involved in these processes .

Comparative Biological Activity Data

| Compound Name | Structure | IC50 (µM) | Target | Activity Type |

|---|---|---|---|---|

| 6-Hydroxyethyladenosine | Structure | 15 ± 3 | Prostate carcinoma | Cytotoxic |

| Compound A | Structure | 20 ± 5 | Leukemia cells | Cytotoxic |

| Compound B | Structure | >100 | HIV-1 | Non-active |

Case Studies

- Cytotoxicity Assessment : In a study evaluating the cytotoxic effects of this compound on human diploid fibroblasts (BJ), it was found that concentrations exceeding 20 µM resulted in significant cell death. This suggests a dose-dependent relationship where higher concentrations correlate with increased cytotoxicity .

- Antiviral Evaluation : Despite structural similarities to effective antiviral agents, (2R,3R,4S,5R)-2-(6-((2-Hydroxyethyl)amino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol did not demonstrate significant anti-HIV activity at subtoxic concentrations in vitro. This highlights the need for further modifications to enhance its antiviral efficacy .

属性

IUPAC Name |

2-[6-(2-hydroxyethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N5O5/c18-2-1-13-10-7-11(15-4-14-10)17(5-16-7)12-9(21)8(20)6(3-19)22-12/h4-6,8-9,12,18-21H,1-3H2,(H,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBOCDRLDMQHWJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)NCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60874345 | |

| Record name | ADENOSINE,6N-2-HYDROXYETHYL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60874345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4338-48-1 | |

| Record name | NSC54251 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54251 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the antioxidant properties of HEA?

A1: Research suggests that HEA exhibits antioxidant activity by scavenging 1,1-diphenyl-2-picrylhydrazyl (DPPH) radicals []. In studies using extracts from Isaria sinclairii, the n-butanol fraction containing HEA demonstrated significant DPPH radical scavenging activity []. This antioxidant potential makes HEA a compound of interest for further research into its potential health benefits.

Q2: Has HEA been isolated from any natural sources, and what other compounds are found alongside it?

A2: Yes, HEA has been successfully isolated from the dried fruiting bodies of cultured Cordyceps militaris []. The extraction and isolation process involved using macroporous adsorption resin and silica gel column chromatography []. Interestingly, several other compounds were also identified in the same study, including:

Q3: Does HEA influence nitric oxide (NO) production or vascular endothelial growth factor (VEGF) levels?

A3: Studies on Isaria sinclairii extracts, particularly the n-butanol fraction containing HEA, showed that it did not significantly increase nitric oxide (NO) production in vascular endothelial cells []. Additionally, HEA treatment did not lead to a substantial increase in vascular endothelial growth factor (VEGF) levels compared to the control group []. These findings suggest that HEA might not possess vasorelaxant properties similar to some pharmaceuticals and may have limited impact on angiogenesis in vitro.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。